molecular formula C9H11N3S2 B13096215 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione CAS No. 74752-62-8

3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione

Cat. No.: B13096215
CAS No.: 74752-62-8
M. Wt: 225.3 g/mol
InChI Key: CQDDNBVPSLQVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is a heterocyclic compound featuring a thiadiazolidine core substituted with methyl groups at positions 3 and 5, along with a pyridin-2-yl moiety at position 3. The thiadiazolidine ring system, characterized by two nitrogen and one sulfur atom within a five-membered framework, is structurally analogous to uracil derivatives but incorporates sulfur, which enhances electronic and steric properties .

Properties

CAS No.

74752-62-8

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

3,5-dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione

InChI

InChI=1S/C9H11N3S2/c1-9(7-5-3-4-6-10-7)11-12(2)8(13)14-9/h3-6,11H,1-2H3

InChI Key

CQDDNBVPSLQVJU-UHFFFAOYSA-N

Canonical SMILES

CC1(NN(C(=S)S1)C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazolidine ring can be substituted with various nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines, alcohols, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted thiadiazolidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the thiadiazolidine structure exhibit promising anticancer activity. A study evaluated the cytotoxic effects of several derivatives against various cancer cell lines including prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells. The results demonstrated that certain derivatives of 1,3,4-thiadiazole bearing a pyridine moiety showed higher cytotoxicity compared to standard chemotherapeutics like doxorubicin23.

Table 1: Cytotoxicity of Thiadiazolidine Derivatives

CompoundCell LineIC50 (µM)
3aPC315.2
4bHT2920.5
5cSKNMC18.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways4.

Table 2: Antimicrobial Activity of Thiadiazolidine Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
6aS. aureus10
6bE. coli15

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3,5-dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione has shown anti-inflammatory effects. It inhibits the activity of lipoxygenase enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases25.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease4.

Case Studies

  • Cytotoxicity Study : A systematic evaluation was performed on a series of thiadiazolidine derivatives where the compound was tested against multiple cancer cell lines. Results indicated that modifications at the pyridine ring significantly influenced the anticancer activity.
  • Antimicrobial Investigation : A comprehensive study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The findings highlighted its potential as an alternative therapeutic agent in combating antibiotic-resistant strains.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiadiazolidine vs. Oxadiazole: The compound 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () replaces the thiadiazolidine sulfur atom with oxygen, forming an oxadiazole ring. Bond Lengths: In thiadiazolidine derivatives (e.g., 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, ), the N–C bond lengths (e.g., N4–C5: 1.293 Å) reflect double-bond character, enhancing ring rigidity. Oxadiazoles exhibit similar bond shortening but lack sulfur’s polarizability .

Substituent Effects

  • Pyridinyl vs. Pyrimidinyl Groups :
    The pyridin-2-yl group in the target compound differs from the pyrimidin-2-ylthio substituent in 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (). Pyrimidine’s additional nitrogen increases hydrogen-bonding capacity, which may enhance solubility and target binding .
  • Methyl vs. Ethoxy Groups :
    The ethoxy group in 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione () introduces steric bulk and electron-donating effects, contrasting with the methyl groups in the target compound. Methyl substituents typically reduce solubility but improve metabolic stability .

Crystallography and Stability

  • The thiadiazole ring in 5-ethoxy-thiadiazole-thione is planar (r.m.s. deviation: 0.011 Å), with intermolecular N–H⋯S hydrogen bonds forming centrosymmetric dimers. This dimerization enhances crystallinity and thermal stability . The target compound’s methyl and pyridinyl groups may disrupt such packing, reducing melting points but improving solubility.

Bioactivity Potential

  • Thiadiazolidine derivatives are noted for antimicrobial and antitumor activities due to sulfur’s redox activity. For example, 5-ethoxy-thiadiazole-thione acts as an intermediate for bioactive disulfides . The pyridinyl group in the target compound could enhance binding to kinase targets, similar to pyrimidinyl-oxadiazole derivatives (), though direct evidence is lacking.

Biological Activity

3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione (CAS 74752-62-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this thiadiazolidine derivative, highlighting its potential therapeutic applications.

Synthesis

The synthesis of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione typically involves the reaction of pyridine derivatives with thiosemicarbazide under acidic conditions. The resulting compound can be purified through recrystallization techniques. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds with a thiadiazolidine structure exhibit notable antimicrobial properties . In particular, 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione has demonstrated activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Pseudomonas aeruginosa60 µg/mL
Klebsiella pneumoniae45 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have shown that it exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
PC3 (Prostate cancer)15
HT29 (Colorectal cancer)20
MCF7 (Breast cancer)12

Mechanistic studies suggest that the compound induces apoptosis in cancer cells via the mitochondrial pathway and inhibits key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown anti-inflammatory activity . It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The inhibition percentages observed were:

Cytokine Inhibition (%)
TNF-α78
IL-683

This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several thiadiazolidine derivatives against common pathogens. The results indicated that 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like ceftriaxone .
  • Anticancer Evaluation : A study involving the treatment of prostate cancer cells with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, underscoring its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.